molecular formula C16H13F2NO4 B5874486 methyl 2-{[(2,4-difluorophenoxy)acetyl]amino}benzoate

methyl 2-{[(2,4-difluorophenoxy)acetyl]amino}benzoate

Cat. No.: B5874486
M. Wt: 321.27 g/mol
InChI Key: BDNWQUPPJJZLDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{[(2,4-difluorophenoxy)acetyl]amino}benzoate, also known as DFMO, is a chemical compound that is used in scientific research for its potential therapeutic benefits. DFMO is an inhibitor of the enzyme ornithine decarboxylase (ODC), which plays a crucial role in cell growth and proliferation. As a result, DFMO has been studied for its potential use in cancer treatment, as well as other diseases and conditions.

Mechanism of Action

Methyl 2-{[(2,4-difluorophenoxy)acetyl]amino}benzoate works by inhibiting the activity of ODC, which is involved in the synthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their overproduction is a hallmark of many types of cancer. By inhibiting ODC, this compound reduces the levels of polyamines in cells, which slows their growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the modulation of immune function. This compound has also been shown to reduce inflammation and oxidative stress, which are associated with a variety of diseases and conditions.

Advantages and Limitations for Lab Experiments

Methyl 2-{[(2,4-difluorophenoxy)acetyl]amino}benzoate has several advantages for use in lab experiments, including its specificity for ODC inhibition and its low toxicity. However, this compound has also been shown to have off-target effects on other enzymes and pathways, which can complicate its use in certain experiments. Additionally, this compound can be difficult to synthesize and purify, which can limit its availability and increase its cost.

Future Directions

There are several future directions for research on methyl 2-{[(2,4-difluorophenoxy)acetyl]amino}benzoate, including the development of new synthesis methods, the identification of new targets for this compound inhibition, and the testing of this compound in combination with other drugs or therapies. This compound has also been studied for its potential use in combination with immunotherapy, which could enhance its anti-tumor effects. Additionally, this compound has been studied for its potential use in the prevention of cancer and other diseases, which could have significant public health benefits.

Synthesis Methods

Methyl 2-{[(2,4-difluorophenoxy)acetyl]amino}benzoate can be synthesized using a variety of methods, including the reaction of 2,4-difluorophenol with methyl 2-amino-3-(2,4-difluorophenoxy)propanoate, followed by acylation with acetyl chloride. Other methods involve the use of different starting materials and reagents.

Scientific Research Applications

Methyl 2-{[(2,4-difluorophenoxy)acetyl]amino}benzoate has been extensively studied for its potential use in cancer treatment. ODC is overexpressed in many types of cancer, and inhibition of this enzyme has been shown to slow tumor growth and progression. This compound has been tested in clinical trials for the treatment of several types of cancer, including neuroblastoma, colorectal cancer, and prostate cancer.
In addition to cancer treatment, this compound has also been studied for its potential use in other diseases and conditions, such as parasitic infections, inflammatory bowel disease, and Alzheimer's disease.

Properties

IUPAC Name

methyl 2-[[2-(2,4-difluorophenoxy)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2NO4/c1-22-16(21)11-4-2-3-5-13(11)19-15(20)9-23-14-7-6-10(17)8-12(14)18/h2-8H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNWQUPPJJZLDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.